Tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Procurement

Choose this specific building block to ensure reliable outcomes in your multi-step synthesis. Its unique 4-yl pyrimidine connectivity and 2-methyl substituent provide distinct electronic and steric properties, enabling selective C6 functionalization via electrophilic or radical chemistry without competing N-acylation. The Boc group allows for a unified, acid-mediated deprotection step, ideal for parallel library synthesis and simplifies your workflow compared to Cbz-protected or free-amine analogs. Procure this intermediate to avoid regioisomeric impurities and ensure reproducible results.

Molecular Formula C14H22N4O2
Molecular Weight 278.356
CAS No. 203519-46-4
Cat. No. B2853898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate
CAS203519-46-4
Molecular FormulaC14H22N4O2
Molecular Weight278.356
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H22N4O2/c1-11-15-6-5-12(16-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3
InChIKeyNTBVHIRNLJPCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(2-Methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 203519-46-4): Procurement-Relevant Identity and Class Context


Tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 203519-46-4) is a heterocyclic building block belonging to the Boc-protected piperazinyl-pyrimidine class, with molecular formula C₁₄H₂₂N₄O₂ and molecular weight 278.35 g·mol⁻¹ . The compound features a tert-butyloxycarbonyl (Boc)-protected piperazine ring linked via its N4 position to the 4-position of a 2-methylpyrimidine core. It is supplied as a research-grade intermediate, typically at ≥95% purity, and is primarily utilized as a synthetic precursor for downstream kinase inhibitor scaffolds and functionally elaborated piperazinyl-pyrimidine derivatives . Unlike final bioactive compounds in this structural family, this molecule is valued for its orthogonal reactivity: the Boc group permits selective N-deprotection under acidic conditions (e.g., TFA/CH₂Cl₂), while the 2-methylpyrimidin-4-yl moiety provides a stable heterocyclic handle for further palladium-catalyzed coupling, nucleophilic aromatic substitution, or amination reactions .

Why Generic Substitution of Tert-Butyl 4-(2-Methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 203519-46-4) Carries Synthetic and Functional Risk


In-class piperazinyl-pyrimidine building blocks cannot be interchanged without consequence because even minor structural variations—regioisomeric substitution on the pyrimidine ring or alteration of the N-protecting group—produce measurably different reactivity profiles, intermediate stability, and downstream coupling efficiency . The target compound occupies a specific intersection of three critical design parameters: (i) 4-yl (rather than 5-yl or 2-yl) pyrimidine connectivity, which dictates the electronic environment at the reactive C6 and C2 positions for subsequent functionalization; (ii) a 2-methyl substituent that modulates both steric hindrance and the electron density of the pyrimidine ring compared to des-methyl or halogenated analogs ; and (iii) a Boc protecting group that provides acid-labile orthogonality distinct from Cbz, Fmoc, or free-amine alternatives [1]. Substituting a positional isomer (e.g., 5-yl) or a deprotected analog (free piperazine) can lead to divergent reaction outcomes, altered regioselectivity in subsequent steps, and different impurity profiles—consequences directly relevant to procurement decisions for multi-step synthesis programs.

Quantitative Differentiation Evidence for Tert-Butyl 4-(2-Methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 203519-46-4) vs. Closest Analogs


Regioisomeric Differentiation: 4-yl vs. 5-yl Pyrimidine Substitution Determines Steric and Electronic Accessibility for Downstream Derivatization

The target compound (CAS 203519-46-4) bears the piperazine moiety at the pyrimidine 4-position, whereas the commercially cataloged positional isomer tert-butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate (CAS 1956380-47-4) places it at the 5-position . In the 4-yl isomer, the piperazine nitrogen is conjugated to the pyrimidine π-system via the C4=N3 pathway, activating the C6 position for nucleophilic aromatic substitution. In the 5-yl isomer, this conjugation pathway is disrupted, altering the regioselectivity of subsequent halogenation, amination, or cross-coupling reactions [1]. The two isomers are listed as distinct catalog items by major suppliers (e.g., Combi-Blocks via Wako/Fujifilm), confirming that they are not interchangeable from a procurement standpoint .

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Procurement

Boc-Protected vs. Free-Amine Piperazine: Orthogonal Stability and Deprotection Control in Multi-Step Synthesis

The target compound retains a tert-butyloxycarbonyl (Boc) group on the piperazine N1 position, distinguishing it from the deprotected analog 1-(2-methylpyrimidin-4-yl)piperazine (typically supplied as the dihydrochloride salt) . The Boc group prevents undesired N-alkylation or N-acylation at the piperazine N1 during subsequent transformations targeting the pyrimidine ring or N4-piperazine position [1]. Quantitative stability benchmarks from the broader class indicate that Boc-protected piperazines exhibit <5% deprotection after 24 h in neutral organic solvents at ambient temperature, whereas the free amine forms undergo rapid oxidation and carbamate formation upon exposure to atmospheric CO₂, with purity loss of 10–20% observed over 48 h under benchtop conditions [2].

Protecting Group Strategy Parallel Synthesis Intermediate Stability

2-Methyl Substituent Effect: Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog

The target compound (MW 278.35, C₁₄H₂₂N₄O₂) differs from the des-methyl analog tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (CAS 221050-89-1; MW 264.32, C₁₃H₂₀N₄O₂) by one methyl group (+14.03 Da) . This methyl substituent at the pyrimidine C2 position increases the calculated logP by approximately 0.5–0.7 units (class-level estimate based on the Hansch π-value for aromatic methyl of ~0.52) and elevates the boiling point by an estimated 20–30 °C [1]. The 2-methyl group also exerts a +I inductive effect on the pyrimidine ring, increasing electron density at C4 and C6, which can accelerate or retard electrophilic substitution rates depending on the specific transformation [2].

Physicochemical Properties Chromatographic Behavior Library Design

Absence of C6 Halogen: Differentiated Reactivity Profile vs. 6-Chloro Analog in Cross-Coupling Sequences

The target compound lacks a halogen substituent at the pyrimidine C6 position, unlike the closely related analog tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 203519-37-3; MW 312.80, C₁₄H₂₁ClN₄O₂) . The 6-chloro analog is a direct substrate for Suzuki, Buchwald–Hartwig, and Sonogashira couplings at C6, whereas the target compound requires prior C6 functionalization (e.g., directed ortho-metalation or halogenation) before engaging in such transformations [1]. This distinction means that the target compound is preferred when C6-H is required as a spectator position or when alternative functionalization sequences (e.g., Minisci-type radical addition) are planned that would be incompatible with a C6-Cl bond [2].

Synthetic Intermediate Selection Cross-Coupling Chemistry Route Scoping

Optimal Procurement and Application Scenarios for Tert-Butyl 4-(2-Methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 203519-46-4)


Multi-Step Kinase Inhibitor Scaffold Assembly Requiring Orthogonal N-Protection

In medicinal chemistry programs constructing piperazinyl-pyrimidine kinase inhibitor scaffolds, the Boc-protected target compound (CAS 203519-46-4) serves as a late-stage intermediate wherein the pyrimidine C6 position must remain unfunctionalized (C6-H) until after piperazine N4 elaboration [1]. The Boc group on N1 prevents competitive N-acylation during amide bond formation or sulfonylation at N4, enabling sequential deprotection and final capping. The 4-yl (rather than 5-yl) connectivity ensures that C6 remains the most electrophilic position for subsequent Minisci-type or directed metalation chemistry [2].

Parallel Library Synthesis with Acid-Labile Deprotection Gateway

For high-throughput parallel synthesis of compound libraries, the Boc protecting group provides a unified acid-mediated deprotection step (TFA/CH₂Cl₂, 0–25 °C, 1–4 h) that can be executed in 96-well format to liberate the free piperazine for final diversification [3]. This contrasts with the free-amine analog, which would require immediate derivatization or inert storage, and with Cbz-protected variants that demand hydrogenolysis conditions incompatible with many functional groups [3]. The target compound's stability under basic and neutral conditions allows stock solution preparation (e.g., in DMF or DMSO) for automated liquid handling.

Reference Standard for Regioisomeric Purity Verification in Process Chemistry

During the scale-up of piperazinyl-pyrimidine drug candidates, the target compound can serve as an authenticated reference standard for HPLC method development to detect and quantify the undesired 5-yl regioisomer . The distinct chromatographic retention time of the 4-yl isomer (CAS 203519-46-4) vs. the 5-yl isomer (CAS 1956380-47-4) provides a basis for setting acceptance criteria for regioisomeric purity in intermediate quality control .

Building Block for C6-Diversification via Electrophilic or Radical Pathways

The absence of a C6 halogen (cf. CAS 203519-37-3) makes the target compound the appropriate choice when the synthetic plan calls for C6 functionalization via electrophilic aromatic substitution (nitration, halogenation) or radical addition rather than palladium-catalyzed cross-coupling [2]. This avoids the additional step of selective dehalogenation required if the 6-chloro analog were used but C6-H were ultimately desired.

Quote Request

Request a Quote for Tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.